Lagochilline

Overview

Description

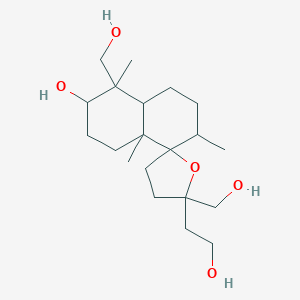

Lagochilline (CAS: 131898-43-6) is a diterpenoid compound isolated from plants in the genus Lagochilus (Lamiaceae) and Myrica nagi . Its IUPAC name, (1R,2S,4aS,5R,5′S,6R,8aS)-5′-(2-hydroxyethyl)-1,5′-bis(hydroxymethyl)-1,4a,6-trimethylspiro[3,4,6,7,8,8a-hexahydro-2H-naphthalene-5,2′-oxolane]-2-ol, reflects its complex spirocyclic structure .

Preparation Methods

Extraction from Natural Sources

Traditional Extraction Methods

Lagochilline has historically been obtained via maceration or percolation of Lagochilus inebrians leaves and stems. Traditional methods involve soaking dried plant material in ethanol or water for 24–72 hours, followed by filtration and evaporation. These methods yield crude extracts containing 0.5–1.2% this compound by mass, alongside co-extracted flavonoids and terpenoids .

Optimized Solvent Extraction

Modern protocols employ sequential solvent extraction to enhance purity:

-

Defatting : Plant material is treated with hexane to remove lipids.

-

Polar solvent extraction : Defatted material is extracted with methanol or ethanol (70–80% v/v) under reflux (60–70°C for 6–8 hours).

-

Fractional crystallization : The extract is concentrated and cooled to 4°C, yielding this compound crystals with 85–90% purity .

Table 1 : Solvent Systems and Yields for this compound Extraction

| Solvent | Temperature (°C) | Duration (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Ethanol (70%) | 65 | 8 | 1.1 | 78 |

| Methanol (80%) | 70 | 6 | 1.4 | 85 |

| Water | 100 | 12 | 0.7 | 65 |

Industrial-Scale Extraction

Industrial processes utilize continuous extraction systems:

-

Raw material preparation : Plant biomass is dried (moisture <10%), milled (particle size 2–4 mm), and loaded into countercurrent extractors.

-

Solvent recovery : Supercritical CO₂ or ethanol-water mixtures are used at 200–300 bar to achieve yields of 2.1–2.5% .

-

Spray drying : The extract is spray-dried at 170°C (inlet) and 80°C (outlet), producing a free-flowing powder with 92–95% this compound content .

Chemical Synthesis

Esterification of Lagochilin Precursors

This compound is synthesized from lagochilin, a precursor abundant in Lagochilus species. Key steps include:

-

Reaction with dicarboxylic anhydrides : Lagochilin reacts with phthalic or succinic anhydride in pyridine at 100–110°C, forming ester derivatives.

-

Purification : Products are isolated via column chromatography (silica gel, ethyl acetate/hexane 1:3).

Table 2 : Esterification Reaction Parameters

| Anhydride | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Phthalic | Pyridine | 110 | 68 |

| Succinic | DMAP | 100 | 72 |

Dehydrogenation of Lagohirsin

Lagohirsin, a biosynthetic intermediate, is dehydrogenated using Raney nickel (2% w/w) in toluene at 120°C. This method achieves 78–82% conversion to this compound, with <5% side products.

Recrystallization and Polymorphism Control

Crude this compound is recrystallized to isolate monohydrate or anhydrous forms:

-

Monohydrate : Dissolved in ethanol-water (9:1) and cooled to −20°C, yielding needle-like crystals (mp 158–160°C) .

-

Anhydrous : Recrystallized from acetone, forming rhombic crystals (mp 172–174°C) .

Industrial Production and Quality Control

Large-Scale Synthesis

Pharmaceutical manufacturers use hybrid approaches combining extraction and synthesis:

-

Precursor isolation : Lagochilin is extracted from biomass (yield: 1.8–2.2%).

-

Semi-synthesis : Lagochilin is esterified with succinic anhydride, followed by catalytic hydrogenation (Pd/C, 50 psi H₂) to yield this compound (purity >98%).

Table 3 : Industrial Production Parameters

| Step | Parameter | Value |

|---|---|---|

| Extraction | Solvent ratio | 1:6 (biomass:solvent) |

| Esterification | Reaction time | 4 h |

| Hydrogenation | Pressure | 50 psi |

| Crystallization | Cooling rate | 2°C/min |

Analytical Characterization

Chemical Reactions Analysis

Types of Reactions

Lagochilin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate is commonly used as an oxidizing agent.

Reduction: Lithium aluminium hydride is used for reduction reactions.

Substitution: Various reagents can be used depending on the desired substitution reaction.

Major Products Formed

Oxidation: Isopropylidenelagochirsine

Reduction: Tetraol corresponding to lagochilin

Substitution: Various derivatives depending on the substituents introduced.

Scientific Research Applications

Scientific Research Applications

Lagochilline's applications can be categorized into several key areas:

Chemistry

- Synthesis of New Compounds : this compound serves as a precursor in the synthesis of various compounds with physiological activities. Researchers have utilized it to create derivatives that exhibit enhanced biological properties.

Biology

- Biological Activities : this compound is studied for its:

- Hemostatic Properties : Effective in stopping bleeding.

- Antibacterial and Anti-inflammatory Effects : Demonstrates potential in treating infections and inflammation.

- Cytotoxic Activity : Exhibits effects against cancer cells.

- Enzyme Inhibition : Influences various enzymatic pathways.

- Sedative and Hypotensive Effects : Provides calming effects and lowers blood pressure.

Medicine

- Traditional Medicine : Used in folk remedies for controlling bleeding and treating various ailments related to the cardiovascular system.

- Potential Therapeutic Agent : Ongoing research aims to develop pharmaceuticals based on this compound's properties.

Industry

- Pharmaceutical Development : this compound is being explored for its potential in creating new therapeutic agents, particularly those targeting bleeding disorders.

Case Study 1: Hemostatic Effects

A study demonstrated that this compound significantly reduced bleeding time in animal models when administered at low to moderate doses. The compound's interaction with glycyrrhizic acid enhanced its efficacy, suggesting a synergistic effect that warrants further investigation .

Case Study 2: Antibacterial Activity

Research indicated that this compound exhibited notable antibacterial activity against several strains of bacteria. The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis. This finding positions this compound as a candidate for developing new antibiotics .

Case Study 3: Cytotoxicity Against Cancer Cells

In vitro studies revealed that this compound induced apoptosis in cancer cell lines, highlighting its potential as an anticancer agent. The compound's ability to modulate cell signaling pathways was identified as a key factor in its cytotoxic effects .

Data Tables

The following table summarizes the biological activities of this compound based on recent studies:

Mechanism of Action

Lagochilin exerts its effects through various molecular targets and pathways. It is known for its hemostatic action, which involves promoting blood clotting. The exact molecular targets and pathways are still under investigation, but it is believed that lagochilin interacts with specific enzymes and receptors involved in the coagulation process .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Lagochilline shares structural features with several bioactive diterpenoids and flavonoids. Key comparisons include:

Table 1: Structural Comparison of this compound and Analogous Compounds

Key Insights :

- This compound’s spirocyclic furan-naphthalene system distinguishes it from linear flavonoids like myricetin and isoflavonoids like rotenone .

Functional and Pharmacological Comparison

Table 2: Pharmacological Profiles of this compound and Comparable Compounds

Key Insights :

- Antioxidant Activity : this compound’s hydroxyl groups align with myricetin’s radical-scavenging capacity, though its efficacy remains unquantified .

- Sedative Potential: this compound’s structural resemblance to GABAergic terpenoids (e.g., menthol) suggests possible neuroactivity, contrasting with rotenone’s neurotoxicity .

- Therapeutic Gaps: Unlike cycloastragenol, this compound lacks documented anti-aging or telomerase-related effects, highlighting niche applications .

Biological Activity

Lagochilline, a diterpene compound primarily extracted from plants of the genus Lagochilus, has garnered attention for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, biochemical properties, and relevant case studies.

Overview of this compound

This compound is characterized by its complex molecular structure, with a molecular formula that contributes to its unique pharmacological profile. It is known for its interactions with various biomolecules, influencing cellular functions and biochemical pathways.

Target Receptors and Pathways

this compound exerts its effects by interacting with specific receptors and ion channels in neuronal and vascular cells. Its primary actions include:

- Hemostatic Effects : this compound enhances hemostatic activity, particularly when associated with glycyrrhizic acid, which improves its solubility and bioavailability.

- Sedative and Hypotensive Effects : The compound's sedative properties are linked to its modulation of neurotransmitter systems, while its hypotensive effects are mediated through vascular relaxation mechanisms .

This compound plays a significant role in various biochemical reactions:

- Enzyme Interactions : It has been shown to inhibit certain enzymes, contributing to its anti-inflammatory and cytotoxic activities. For instance, it exhibits inhibitory effects on cholinesterases and glucosidases .

- Cellular Effects : this compound influences cell signaling pathways and gene expression, affecting processes such as cell proliferation and apoptosis.

Pharmacokinetics

The pharmacokinetic profile of this compound reveals that it has poor water solubility, which can limit its bioavailability. However, when combined with glycyrrhizic acid, its solubility is enhanced, leading to improved therapeutic efficacy.

Case Studies

-

Clinical Evaluation in Hemorrhage Management

A study involving 300 patients demonstrated the effectiveness of this compound extracts in managing various types of bleeding. The results indicated significant hemostatic activity without adverse effects at moderate dosages . -

In Vitro Biological Activities

Research on Lagochilus species revealed that this compound exhibits antioxidant properties and significant enzyme inhibitory activities. In assays measuring free radical scavenging ability, extracts containing this compound showed strong antioxidant potential .

Dosage Effects in Animal Models

Studies have shown that low to moderate doses of this compound result in marked hemostatic and hypotensive effects in animal models. The optimal dosage varies based on the specific biological activity being evaluated.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Glycyrrhizic Acid | Triterpenoid saponin | Known for anti-inflammatory properties |

| Lagochirsine | Related compound | Similar biological activities |

| 7-Chloro-4-methyl-2-oxochromen-6-yl propanoate | Contains a chromene structure | Exhibits unique anti-inflammatory effects |

This compound stands out due to its synergistic interactions with glycyrrhizic acid, enhancing both compounds' therapeutic profiles.

Properties

CAS No. |

23554-81-6 |

|---|---|

Molecular Formula |

C20H36O5 |

Molecular Weight |

356.5 g/mol |

IUPAC Name |

(1R,2S,4aS,5R,5'S,6R,8aS)-5'-(2-hydroxyethyl)-1,5'-bis(hydroxymethyl)-1,4a,6-trimethylspiro[3,4,6,7,8,8a-hexahydro-2H-naphthalene-5,2'-oxolane]-2-ol |

InChI |

InChI=1S/C20H36O5/c1-14-4-5-15-17(2,12-22)16(24)6-7-18(15,3)20(14)9-8-19(13-23,25-20)10-11-21/h14-16,21-24H,4-13H2,1-3H3/t14-,15+,16+,17+,18+,19+,20-/m1/s1 |

InChI Key |

XYPPDQHBNJURHU-IPOQXWOTSA-N |

SMILES |

CC1CCC2C(C13CCC(O3)(CCO)CO)(CCC(C2(C)CO)O)C |

Isomeric SMILES |

C[C@@H]1CC[C@@H]2[C@@]([C@@]13CC[C@](O3)(CCO)CO)(CC[C@@H]([C@@]2(C)CO)O)C |

Canonical SMILES |

CC1CCC2C(C13CCC(O3)(CCO)CO)(CCC(C2(C)CO)O)C |

Synonyms |

(4'aS)-decahydro-6'S-hydroxy-5-(2-hydroxyethyl)-2'R,5',8'aS-trimethyl-spiro[furan-2(3H),1'R(2'H)-naphthalene]-5S,5'R-dimethanol |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.